(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Overview
Description
(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chemical compound that belongs to the class of benzoxepins This compound is characterized by its unique structure, which includes a tert-butyl group and a tetrahydrobenzoxepin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a starting material such as a substituted phenol, which undergoes a series of reactions including alkylation, cyclization, and reduction to form the desired benzoxepin structure. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its effects on specific biological targets.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can be compared with other benzoxepin derivatives and related compounds. Similar compounds include:
7-tert-butyl-1-benzoxepin-5-ol: Lacks the tetrahydro structure, leading to different chemical properties and reactivity.
2,3,4,5-tetrahydro-1-benzoxepin-5-ol: Lacks the tert-butyl group, affecting its steric and electronic properties.
Other benzoxepins: Varying substituents and structural modifications can lead to a wide range of chemical behaviors and applications.
Properties
IUPAC Name |
(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)10-6-7-13-11(9-10)12(15)5-4-8-16-13/h6-7,9,12,15H,4-5,8H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJGEBOJJBLVMS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCC[C@@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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